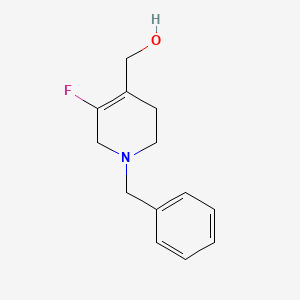

(1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol

Description

Properties

IUPAC Name |

(1-benzyl-5-fluoro-3,6-dihydro-2H-pyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c14-13-9-15(7-6-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,16H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOKOTKUYVKLPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1CO)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Fluorinated Tetrahydropyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The tetrahydropyridine scaffold is a prevalent motif in numerous biologically active compounds. The targeted synthesis of fluorinated tetrahydropyridine derivatives, such as (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol (CAS No. 895578-02-6), is therefore of significant interest for the development of novel therapeutics. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound, intended for researchers and professionals in drug development.

The molecular structure of the target compound is as follows:

This guide will detail a four-step synthetic route commencing from commercially available 3-fluoropyridine. Each step will be presented with a detailed experimental protocol, mechanistic insights, and relevant data.

Overall Synthetic Strategy

The proposed synthesis of this compound is a four-step process that strategically builds the target molecule from a simple fluorinated pyridine precursor. The key transformations include:

-

N-Benzylation: Introduction of the benzyl protecting group onto the pyridine nitrogen.

-

Partial Reduction: Selective reduction of the N-benzyl-3-fluoropyridinium salt to the corresponding 1,2,5,6-tetrahydropyridine.

-

Formylation: Installation of a formyl group at the C4 position of the tetrahydropyridine ring via a Vilsmeier-Haack reaction.

-

Final Reduction: Reduction of the formyl group to the target primary alcohol.

This pathway is designed to be efficient and utilize readily available reagents and standard laboratory techniques.

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 1-Benzyl-3-fluoropyridinium bromide

Protocol:

-

To a solution of 3-fluoropyridine (1.0 eq.) in a suitable solvent such as acetonitrile or acetone, add benzyl bromide (1.1 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours, or gently reflux for 2-4 hours to expedite the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the pyridinium salt will often precipitate from the solution. If not, the solvent can be partially evaporated, and the product precipitated by the addition of a non-polar solvent like diethyl ether.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-benzyl-3-fluoropyridinium bromide.

Mechanistic Rationale: This reaction is a classic Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of the pyridine ring acts as the nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion.[2]

Caption: Menschutkin reaction for the synthesis of 1-benzyl-3-fluoropyridinium bromide.

Step 2: Synthesis of 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine

Protocol:

-

Dissolve 1-benzyl-3-fluoropyridinium bromide (1.0 eq.) in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel to yield pure 1-benzyl-3-fluoro-1,2,5,6-tetrahydropyridine.

Mechanistic Rationale: The reduction of pyridinium salts with sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the electron-deficient pyridine ring. The initial attack is at the C2 or C6 position, followed by subsequent hydride additions and rearrangements to yield the thermodynamically more stable 1,2,5,6-tetrahydropyridine isomer.

Step 3: Synthesis of 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine-4-carbaldehyde

Protocol:

-

In a flask equipped with a dropping funnel and under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

-

Cool the DMF to 0 °C and add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise, maintaining the temperature below 5 °C to form the Vilsmeier reagent.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1-benzyl-3-fluoro-1,2,5,6-tetrahydropyridine (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired aldehyde.[3][4]

Mechanistic Rationale: The Vilsmeier-Haack reaction involves the formylation of an electron-rich substrate.[5][6][7] The enamine-like double bond of the tetrahydropyridine ring acts as the nucleophile, attacking the electrophilic Vilsmeier reagent (a chloroiminium salt). This is followed by elimination of HCl and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde.[5]

Caption: Vilsmeier-Haack formylation of the tetrahydropyridine intermediate.

Step 4: Synthesis of this compound

Protocol:

-

Dissolve 1-benzyl-3-fluoro-1,2,5,6-tetrahydropyridine-4-carbaldehyde (1.0 eq.) in methanol or ethanol.

-

Cool the solution to 0 °C.

-

Add sodium borohydride (1.1-1.5 eq.) portion-wise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with water.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography if necessary to obtain the final product, this compound.[8]

Mechanistic Rationale: The reduction of the aldehyde to the primary alcohol is a straightforward nucleophilic addition of a hydride from sodium borohydride to the carbonyl carbon. The resulting alkoxide is then protonated during the aqueous workup to yield the final alcohol product.[9][10][11][12]

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Typical Yield (%) |

| 1 | 3-Fluoropyridine | 1-Benzyl-3-fluoropyridinium bromide | Benzyl bromide | >90 |

| 2 | 1-Benzyl-3-fluoropyridinium bromide | 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine | NaBH₄, MeOH | 70-85 |

| 3 | 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine | 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine-4-carbaldehyde | POCl₃, DMF | 60-75 |

| 4 | 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine-4-carbaldehyde | This compound | NaBH₄, MeOH | >90 |

Yields are estimated based on analogous reactions in the literature and may require optimization for this specific substrate.

Characterization and Quality Control

The identity and purity of the intermediates and the final product should be confirmed at each stage using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the structure and stereochemistry of the products.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O in the aldehyde, O-H in the alcohol).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The outlined synthetic pathway provides a robust and logical approach for the preparation of this compound. The synthesis relies on well-established and high-yielding chemical transformations, making it suitable for laboratory-scale synthesis and amenable to scale-up for drug development purposes. As with any multi-step synthesis, optimization of reaction conditions and purification procedures at each step will be crucial for maximizing the overall yield and purity of the final product.

References

- 1. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. ajrconline.org [ajrconline.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Simple Reduction of Hydantoins with Sodium Borohydride [scirp.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol

Abstract: This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for preparing (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol (CAS No. 895578-02-6)[1][2]. The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and modulated basicity.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a causal explanation for the experimental choices, grounded in established chemical principles. The narrative focuses on a multi-step synthesis commencing from the commercially available 1-benzyl-4-piperidone, proceeding through a key allylic alcohol intermediate, and culminating in a challenging but critical deoxyfluorination step.

Introduction and Strategic Overview

The piperidine ring is one of the most prevalent saturated N-heterocyclic systems found in pharmaceuticals.[4] Its N-benzyl derivative, in particular, serves as a versatile structural motif in drug discovery, capable of engaging in crucial cation-π interactions with target proteins.[5] The introduction of a fluorine atom onto this scaffold, specifically at the C3 position adjacent to a C4-methanol substituent, creates a chiral center and a molecule with significant potential for fine-tuning physicochemical properties. The target molecule, this compound, presents a unique synthetic puzzle, primarily centered on the regioselective and stereoselective installation of the C-F bond in an allylic position.

This guide outlines a logical and efficient synthetic strategy that leverages well-established transformations to build complexity sequentially. The core of this strategy is the late-stage fluorination of a precursor, (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol[6][7], which allows for the challenging C-F bond formation to be addressed as the final key transformation.

Retrosynthetic Analysis

The chosen synthetic approach deconstructs the target molecule into readily accessible starting materials. The primary disconnection is the C-F bond, revealing the non-fluorinated allylic alcohol as the key precursor. This alcohol can be obtained via the selective reduction of an α,β-unsaturated ester, which itself is generated from 1-benzyl-4-piperidone through a classic olefination reaction. This linear approach minimizes redox manipulations and isolates the most complex chemical step—fluorination—at the end of the sequence.

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Pathway and Mechanistic Discussion

The forward synthesis is a three-step process designed for scalability and control. Each step is chosen to produce the desired intermediate with high fidelity, setting the stage for the subsequent transformation.

Step 1: Synthesis of Ethyl (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetate

The synthesis begins with the olefination of 1-benzyl-4-piperidone. The Horner-Wadsworth-Emmons (HWE) reaction is selected over the standard Wittig reaction due to its superior stereoselectivity (favoring the E-isomer) and the ease of removing the water-soluble phosphate byproduct. The reaction is initiated by deprotonating triethyl phosphonoacetate with a strong base, such as sodium hydride (NaH), to generate a stabilized phosphorus ylide. This nucleophilic ylide then attacks the carbonyl carbon of the piperidone. The resulting betaine intermediate collapses to form the desired alkene and diethyl phosphate.

Step 2: Synthesis of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol

This step involves the reduction of the α,β-unsaturated ester to the corresponding allylic alcohol. A critical aspect of this transformation is the choice of reducing agent to avoid unwanted reduction of the carbon-carbon double bond. Diisobutylaluminium hydride (DIBAL-H) is the ideal reagent for this purpose. When used at low temperatures (typically -78 °C), DIBAL-H selectively reduces esters to aldehydes, which are then further reduced to the primary alcohol upon workup, leaving the alkene moiety intact. The mechanism involves the coordination of the aluminum center to the ester carbonyl, followed by hydride transfer.

Step 3: Synthesis of this compound

This is the most challenging and pivotal step in the synthesis. The conversion of an allylic alcohol to an allylic fluoride can be fraught with issues of regioselectivity (SN2 vs. SN2' pathways) and side reactions. Direct deoxyfluorination using a reagent like Diethylaminosulfur Trifluoride (DAST) is an effective method. The reaction proceeds via the formation of an intermediate fluorosulfite ester. The subsequent displacement of this leaving group by fluoride can occur through an SN2 or SNi mechanism. In an allylic system, this can lead to the formation of the desired rearranged product (an SN2' pathway), where the fluoride attacks the double bond, inducing a shift to form the thermodynamically more stable product. The use of a non-polar solvent at low temperatures is crucial to control the reactivity and minimize decomposition of the DAST reagent.

Caption: High-level overview of the synthetic workflow.

Experimental Protocols

Caution: These procedures involve hazardous materials, including sodium hydride, DIBAL-H, and DAST. All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetate

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.2 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.

-

Reaction: Re-cool the resulting ylide solution to 0 °C. Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Work-up: After the reaction is complete (monitored by TLC), quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a clear oil.

Protocol 2: Synthesis of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol

-

Preparation: Dissolve the ester from Protocol 1 (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

-

Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add DIBAL-H (1.0 M solution in hexanes, 2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stirring: Stir the reaction at -78 °C for 2-3 hours, monitoring progress by TLC.

-

Work-up: Quench the reaction at -78 °C by the very slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the allylic alcohol, which can often be used without further purification.

Protocol 3: Synthesis of this compound

-

Preparation: In a flame-dried flask made of polyethylene or Teflon (to prevent etching by HF byproducts) under an inert atmosphere, dissolve the allylic alcohol from Protocol 2 (1.0 eq) in anhydrous DCM.

-

Fluorination: Cool the solution to -78 °C. Add DAST (1.1 eq) dropwise via syringe. A color change may be observed.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

-

Work-up: Cool the reaction mixture back to 0 °C and quench with extreme caution by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

-

Extraction and Purification: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate the target compound.

Data Summary

The following table summarizes expected outcomes and key analytical data for the synthetic sequence.

| Compound | Step | Starting Material | Typical Yield | Molecular Formula | MW ( g/mol ) | Expected ¹⁹F NMR (δ, ppm) |

| Ethyl (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetate | 1 | 1-Benzyl-4-piperidone | 75-85% | C₁₆H₂₁NO₂ | 259.34 | N/A |

| (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | 2 | Preceding Ester | 85-95% | C₁₃H₁₇NO | 203.28 | N/A |

| This compound | 3 | Preceding Alcohol | 40-55% | C₁₃H₁₆FNO | 221.27 | -170 to -190 (br s) |

Conclusion

The synthesis of this compound is a challenging yet achievable endeavor that highlights several key principles of modern organic synthesis. The presented three-step sequence, beginning with a common piperidone derivative, offers a logical and reproducible path to the target molecule. The success of the entire synthesis hinges on the final, carefully controlled deoxyfluorination of the allylic alcohol intermediate. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully prepare this valuable fluorinated heterocyclic compound for applications in drug discovery and medicinal chemistry.

References

- 1. This compound,(CAS# 895578-02-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. This compound | CAS 895578-02-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol [cymitquimica.com]

- 7. (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | C13H17NO | CID 11264156 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a benzyl group onto the tetrahydropyridine scaffold imparts unique physicochemical and pharmacological characteristics. This document will delve into the molecular structure, plausible synthetic routes, reactivity, and analytical characterization of this compound, offering insights grounded in established chemical principles and expertise in the field.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 895578-02-6 and molecular formula C13H16FNO, possesses a unique combination of structural motifs that dictate its chemical behavior.[1] The core of the molecule is a tetrahydropyridine ring, a nitrogen-containing heterocycle prevalent in many biologically active compounds.[2]

The key functional groups influencing its properties are:

-

The Benzyl Group: Attached to the nitrogen atom, the benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. It also introduces steric bulk, which can influence the molecule's interaction with biological targets.

-

The Allylic Fluorine Atom: The fluorine atom at the 3-position is an allylic fluoride, a structural feature known to significantly impact a molecule's reactivity and conformational preferences. The high electronegativity of fluorine can alter the electron distribution within the ring and influence the pKa of the nitrogen atom.[3]

-

The Hydroxymethyl Group: The methanol substituent at the 4-position provides a site for hydrogen bonding and potential further functionalization.

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 895578-02-6 | [1] |

| Molecular Formula | C13H16FNO | [1] |

| Molecular Weight | 221.27 g/mol | [1] |

Synthesis Strategies: A Plausible Approach

A logical approach would involve the construction of a suitable tetrahydropyridine precursor followed by a late-stage fluorination step. This strategy offers the flexibility to introduce the fluorine atom stereoselectively.

Proposed Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a 4-hydroxymethyl-1,2,3,6-tetrahydropyridine precursor

A common route to tetrahydropyridines involves the partial reduction of a corresponding pyridinium salt.[4] An alternative approach starts from N-benzyl-4-piperidone.

-

Reaction: N-benzyl-4-piperidone is reacted with a suitable one-carbon synthon, such as formaldehyde or a protected equivalent, under basic conditions to introduce the hydroxymethyl group at the 4-position.

-

Reduction and Elimination: The resulting keto-alcohol is then selectively reduced, and subsequent dehydration would lead to the formation of the tetrahydropyridine ring with an exocyclic double bond, which can then be isomerized to the endocyclic position to form (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol.[5]

Step 2: Allylic Fluorination

The introduction of the fluorine atom at the allylic position is a critical step. Deoxyfluorination of the corresponding allylic alcohol is a viable method.

-

Reagent Selection: A deoxyfluorination reagent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) would be suitable for this transformation. These reagents are known to convert alcohols to fluorides with varying degrees of stereoselectivity.

-

Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to minimize side reactions.

-

Causality: The choice of fluorinating reagent is crucial. For instance, reagents like Selectfluor are used for electrophilic fluorination, which would not be suitable for this transformation from an allylic alcohol.[6] The nucleophilic nature of DAST and its analogues is well-suited for this SN2' type reaction.

Chemical Reactivity and Stability

The reactivity of this compound is largely dictated by the interplay of its functional groups.

-

Allylic Fluoride: The C-F bond is strong; however, the allylic position makes it susceptible to nucleophilic substitution reactions, potentially proceeding through an SN2' mechanism. The reactivity will be influenced by the nature of the nucleophile and the reaction conditions. The presence of the fluorine atom can also influence the stereochemical outcome of reactions at the double bond.

-

Tertiary Amine: The nitrogen atom is a tertiary amine and will exhibit basic properties. It can be protonated to form a corresponding ammonium salt. The pKa of the nitrogen will be influenced by the electron-withdrawing effect of the nearby fluorine atom.

-

Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, and esterification.

-

Double Bond: The double bond is susceptible to electrophilic addition reactions.

The compound is expected to be reasonably stable under standard laboratory conditions, but it should be stored away from strong acids and oxidizing agents.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the number of protons in different chemical environments. Key signals would include the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the protons on the tetrahydropyridine ring, and the proton of the hydroxyl group. The protons on the carbon bearing the fluorine will show coupling to the fluorine atom (J-coupling).

-

¹³C NMR: The carbon NMR will show distinct signals for each carbon atom. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its coupling pattern with adjacent protons will provide valuable structural information.[7]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition (C13H16FNO).

-

Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways would likely involve the loss of the benzyl group, the hydroxymethyl group, and potentially HF. The fragmentation of fluorinated compounds can be complex, but informative.[8][9]

The following diagram illustrates a typical analytical workflow for the characterization of this compound.

Caption: A standard workflow for the analytical characterization of a novel chemical entity.

Potential Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, binding affinity, and bioavailability.[10] The tetrahydropyridine scaffold is also a privileged structure in drug discovery, appearing in a variety of bioactive molecules.[2]

Given its structure, this compound could be a valuable building block or lead compound for the development of new therapeutics, particularly for central nervous system (CNS) disorders, due to the ability of many piperidine and tetrahydropyridine derivatives to cross the blood-brain barrier.[6] The specific substitution pattern may offer a unique pharmacological profile.

Conclusion

This compound is a fascinating molecule with a rich chemical landscape. While specific experimental data is limited in the public domain, a thorough understanding of its chemical properties can be extrapolated from the well-established chemistry of its constituent functional groups and related fluorinated heterocycles. The strategic placement of the fluorine atom and the benzyl group on the tetrahydropyridine core makes this compound a promising candidate for further investigation in the field of drug discovery and development. This guide provides a solid foundation for researchers and scientists to approach the synthesis, characterization, and potential application of this and structurally related compounds.

References

- 1. This compound,(CAS# 895578-02-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. scientificupdate.com [scientificupdate.com]

- 4. (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol [cymitquimica.com]

- 5. (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | C13H17NO | CID 11264156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol (CAS 895578-02-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol is a fluorinated derivative of a benzyl-tetrahydropyridine scaffold. The tetrahydropyridine core is a prominent structural motif in a wide array of pharmacologically active compounds and natural products, exhibiting a diverse range of biological activities.[1] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, and a proposed synthetic route. Due to the limited availability of public domain data for this specific compound, this guide also discusses the properties and potential applications of structurally related analogues to provide a broader context for researchers.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, its basic molecular information has been established.

| Property | Value | Source |

| CAS Number | 895578-02-6 | [2] |

| Molecular Formula | C₁₃H₁₆FNO | [2] |

| Molecular Weight | 221.27 g/mol | [2] |

For context, the non-fluorinated analogue, (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol (CAS 158984-76-0), has a molecular weight of 203.28 g/mol .[3] The saturated ring analogue, [cis-1-Benzyl-3-fluoro-4-piperidyl]methanol (CAS 895577-99-8), has a molecular weight of 223.29 g/mol .[4]

Synthesis and Chemical Workflow

A specific, peer-reviewed synthesis of this compound has not been detailed in the public literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related fluorinated tetrahydropyridines and piperidines, as alluded to in patent literature for similar structures.[5]

A potential synthetic pathway could involve the construction of a suitable N-benzyl-4-piperidone precursor, followed by fluorination and subsequent functional group manipulations.

Proposed Synthetic Workflow

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Methodological Considerations

-

Starting Material : The synthesis would likely commence with commercially available 1-benzyl-4-piperidone.

-

Introduction of Functionality at C-3 : A key step is the introduction of a functional group at the 3-position of the piperidone ring, which is necessary for the subsequent introduction of the hydroxymethyl group. This could potentially be achieved through a formylation reaction or an aldol condensation.

-

Fluorination : The introduction of the fluorine atom at the 3-position could be accomplished using various modern fluorinating reagents. The choice between an electrophilic (e.g., Selectfluor®) or nucleophilic (e.g., DAST) fluorinating agent would depend on the specific intermediate.

-

Formation of the Tetrahydropyridine Ring : The double bond in the tetrahydropyridine ring could be introduced via an elimination reaction, such as dehydration of a tertiary alcohol at the 4-position.

-

Reduction : The final step would involve the reduction of a carbonyl group (e.g., an ester or aldehyde) at the 4-position to the primary alcohol, yielding the target compound. Common reducing agents for this transformation include sodium borohydride or lithium aluminum hydride.

It is imperative for researchers to conduct thorough literature searches for analogous transformations to optimize reaction conditions and ensure the safe handling of all reagents.

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound, the tetrahydropyridine scaffold is a well-established pharmacophore. Derivatives of tetrahydropyridine have shown a broad spectrum of biological activities, including but not limited to, neuroprotective, analgesic, and antimicrobial effects.[1]

The introduction of the benzyl group and the fluorine atom suggests that this compound could be investigated as a potential modulator of central nervous system targets or as a building block for more complex bioactive molecules. The benzyl group is a common feature in ligands for various receptors and enzymes, while the fluorine atom can enhance metabolic stability and receptor binding affinity.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques would be integral to a complete analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be crucial for the structural elucidation of the molecule, confirming the connectivity of the atoms and the presence and location of the fluorine atom.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the elemental composition and molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC) : HPLC would be used to determine the purity of the synthesized compound.

-

Infrared (IR) Spectroscopy : IR spectroscopy would identify the presence of key functional groups, such as the hydroxyl (-OH) group and the C-F bond.

Safety and Handling

No specific toxicity data is available for this compound. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation : Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Avoid Inhalation, Ingestion, and Skin Contact : Take measures to avoid direct contact with the compound.

-

Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials.

For the non-fluorinated analogue, (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol, the following hazard statements have been reported: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] While not directly applicable, this information suggests that caution should be exercised when handling the fluorinated derivative.

Conclusion

This compound is a fluorinated tetrahydropyridine derivative with potential for further investigation in drug discovery and development. While specific experimental data for this compound is scarce, this guide provides its known chemical properties and a plausible synthetic route based on established chemical principles. The structural similarity to other biologically active tetrahydropyridines suggests that this compound could serve as a valuable building block or a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound,(CAS# 895578-02-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | C13H17NO | CID 11264156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [cis-1-Benzyl-3-fluoro-4-piperidyl]methanol | C13H18FNO | CID 130960629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for the novel compound (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol (CAS No. 895578-02-6)[1][2]. As a Senior Application Scientist, the following sections are designed to not only present predicted data but also to elucidate the rationale behind the spectroscopic techniques and the interpretation of their results. This self-validating approach ensures a robust understanding of the molecule's structural features, which is critical in the context of drug discovery and development.

Molecular Structure and Its Spectroscopic Implications

This compound, with the molecular formula C₁₃H₁₆FNO and a molecular weight of 221.27 g/mol , possesses a unique combination of functional groups that lend themselves to detailed spectroscopic analysis[1]. The presence of a benzyl group, a fluoro-substituted tetrahydropyridine ring, and a primary alcohol function provides distinct signatures in various spectroscopic techniques. Understanding the interplay of these structural elements is paramount for unambiguous characterization.

Key Structural Features:

-

Aromatic Ring: The benzyl group will exhibit characteristic signals in both NMR and IR spectroscopy.

-

Tertiary Amine: The nitrogen within the tetrahydropyridine ring influences the chemical environment of adjacent protons and carbons.

-

Alkene Bond: The double bond in the tetrahydropyridine ring will show specific signals in ¹H and ¹³C NMR.

-

Fluorine Atom: The electronegative fluorine atom will cause characteristic splitting patterns in NMR spectra due to spin-spin coupling with neighboring protons and carbons.

-

Hydroxymethyl Group: The primary alcohol will have a distinct resonance in ¹H NMR and a characteristic absorption in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide a wealth of information. The following predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals will correspond to the number of protons in that environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 7.2-7.4 | Multiplet | Ar-H (5H) | Protons of the phenyl ring of the benzyl group. |

| ~ 5.8-6.0 | Doublet of triplets | C=C-H (1H) | Vinylic proton, coupled to the fluorine and adjacent methylene protons. |

| ~ 4.1 | Doublet | -CH₂-OH (2H) | Methylene protons of the hydroxymethyl group, likely showing coupling to the hydroxyl proton if not exchanged. |

| ~ 3.6 | Singlet | N-CH₂ -Ph (2H) | Methylene protons of the benzyl group. |

| ~ 3.2-3.4 | Multiplet | N-CH₂ - (2H) | Methylene protons adjacent to the nitrogen in the tetrahydropyridine ring. |

| ~ 2.5-2.7 | Multiplet | -CH₂ -C=C (2H) | Methylene protons adjacent to the double bond. |

| Variable | Broad Singlet | -OH (1H) | Hydroxyl proton; its chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of fluorine will induce C-F coupling, which can be observed as doublets.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150-160 (d, ¹JCF) | C -F | Carbon directly attached to fluorine, showing a large one-bond coupling constant. |

| ~ 138 | Quaternary Ar-C | Quaternary carbon of the phenyl ring attached to the methylene group. |

| ~ 129 | Ar-C H | Aromatic methine carbons. |

| ~ 128 | Ar-C H | Aromatic methine carbons. |

| ~ 127 | Ar-C H | Aromatic methine carbons. |

| ~ 115-125 (d, ²JCF) | C =C-F | Vinylic carbon adjacent to the fluorine-bearing carbon, showing a smaller two-bond coupling. |

| ~ 65 | -C H₂-OH | Carbon of the hydroxymethyl group. |

| ~ 62 | N-C H₂-Ph | Carbon of the benzylic methylene group. |

| ~ 50-55 | N-C H₂- | Carbons adjacent to the nitrogen in the tetrahydropyridine ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to display the following characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 3000-3100 | C-H stretch | Aromatic and Vinylic |

| 2800-3000 | C-H stretch | Aliphatic |

| 1650-1680 | C=C stretch | Alkene |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1000-1200 | C-F stretch | Fluoroalkane |

| 1000-1200 | C-N stretch | Tertiary Amine |

| 1000-1050 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For the title compound, high-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 221.

-

Loss of Hydroxymethyl Group: A significant fragment may be observed at m/z 190, corresponding to the loss of the -CH₂OH radical.

-

Loss of Benzyl Group: A fragment at m/z 130 would result from the cleavage of the benzyl group.

-

Tropylium Ion: A prominent peak at m/z 91 is characteristic of the tropylium cation, formed from the rearrangement of the benzyl group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 scans with proton decoupling.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and manually phase the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or after separation by liquid chromatography. Use electrospray ionization (ESI) in positive ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. By combining the detailed structural information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, a comprehensive and unambiguous structural elucidation can be achieved. The predicted data and protocols within this guide provide a solid framework for researchers to successfully characterize this and similar novel compounds.

References

A Senior Application Scientist's Guide to the ¹H NMR Spectroscopic Analysis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers an in-depth technical walkthrough for the ¹H NMR analysis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol, a substituted tetrahydropyridine derivative. Compounds of this class are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. Accurate structural elucidation is the first critical step in understanding their structure-activity relationships (SAR).

This document is designed for researchers and drug development professionals. It moves beyond a simple recitation of data, explaining the causal relationships behind experimental choices and analytical interpretations. We will cover the foundational principles dictating the spectrum's appearance, a robust experimental protocol, and a detailed guide to spectral interpretation, ensuring a comprehensive understanding of the molecule's structural features.

Section 1: Structural Considerations and Predicted Spectral Features

Before acquiring a spectrum, a thorough analysis of the molecule's structure allows us to predict the ¹H NMR data. This predictive approach is crucial for an efficient and accurate interpretation of the experimental results. The structure, with protons systematically labeled for discussion, is shown below.

An In-Depth Technical Guide to the Mass Spectrometry of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol

Abstract: This technical guide provides a comprehensive analytical framework for the mass spectrometric characterization of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol, a substituted tetrahydropyridine derivative of interest to researchers and professionals in drug development. Due to the novelty of this specific compound, this document establishes a predictive and foundational methodology based on the well-understood principles of mass spectrometry and the known fragmentation behaviors of its constituent chemical motifs: the N-benzyl group, the fluoro-tetrahydropyridine core, and the allylic alcohol moiety. We detail protocols for both Electrospray Ionization (ESI) and Electron Ionization (EI) techniques, propose detailed fragmentation pathways, and offer field-proven insights for method development and data interpretation.

Introduction: The Analytical Imperative

In pharmaceutical development, the rigorous structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property.[1][2] The subject of this guide, this compound, represents a class of heterocyclic compounds that are prevalent scaffolds in medicinal chemistry. Its structure combines several key features—a basic nitrogen atom, an aromatic benzyl group, a halogen substituent, and a primary allylic alcohol—each presenting distinct and predictable behaviors within a mass spectrometer.

Understanding the mass spectrometric fragmentation of this molecule is crucial for its identification in complex reaction mixtures, the characterization of metabolites, and the development of robust, quantitative analytical methods essential for regulatory submission.[3][4] This guide serves as a proactive analytical strategy, enabling scientists to anticipate mass spectral results and design optimized experiments from first principles.

Physicochemical Properties & Predicted Ionization Behavior

The molecular structure dictates the optimal analytical approach. Key features of the target molecule include:

-

Molecular Formula: C₁₃H₁₆FNO

-

Monoisotopic Mass: 221.1216 Da

-

Basicity: The tertiary amine within the tetrahydropyridine ring is the most basic site, making it readily susceptible to protonation.

-

Polarity: The hydroxyl group imparts polarity, enhancing solubility in common reversed-phase LC solvents and promoting efficient ionization via electrospray.

-

Volatility & Thermal Stability: The benzyl and tetrahydropyridine core suggests sufficient volatility and thermal stability for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), although the polar hydroxyl group may necessitate derivatization for optimal chromatographic performance.[5][6][7]

Electrospray Ionization (ESI)

ESI is the premier technique for this molecule, particularly when coupled with Liquid Chromatography (LC-MS/MS).[1][2] As a soft ionization method, ESI minimizes in-source fragmentation, ensuring the protonated molecule, [M+H]⁺ at m/z 222.1294, is the predominant ion observed in a full scan.[8] The basic nitrogen atom makes positive ion mode the unequivocal choice.[9][10] Tandem mass spectrometry (MS/MS) of this precursor ion is then used to generate structurally informative fragment ions through collision-induced dissociation (CID).[11][12]

Electron Ionization (EI)

EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[13][14] This method is invaluable for creating a unique "fingerprint" mass spectrum for library matching and structural confirmation. The molecular ion (M⁺˙ at m/z 221.1216) may be observed, but its abundance could be low due to the molecule's propensity to fragment.[14] EI is typically coupled with GC, which requires the analyte to be volatile and thermally stable.

Proposed Fragmentation Pathways

The predictive fragmentation analysis is built upon established chemical principles, including alpha cleavage, benzylic cleavage, and rearrangements involving the molecule's functional groups.[15][16][17]

ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 222.1)

Upon CID, the protonated molecule is expected to follow several key fragmentation pathways originating from the charge site on the nitrogen atom.

-

Benzylic Cleavage (Major Pathway): The most facile fragmentation is the cleavage of the C-N bond between the benzyl group and the piperidine ring. This results in the formation of a stable tropylium ion at m/z 91.05 (C₇H₇⁺) and a neutral piperidine fragment. This is often the base peak in the spectrum of N-benzyl compounds.[18]

-

Loss of Water (-18 Da): The allylic alcohol can readily eliminate a molecule of water, especially after protonation. This would produce a fragment ion at m/z 204.12 .

-

Combined Losses: Sequential loss of water followed by the loss of the benzyl radical could lead to a fragment at m/z 113.06 .

-

Ring Fission: The tetrahydropyridine ring itself can undergo cleavage, though these pathways are typically less favored than benzylic cleavage.[16] A Retro-Diels-Alder (RDA) fragmentation, a common pathway for tetrahydropyridine systems, could also occur.[19]

The proposed ESI-MS/MS fragmentation scheme is visualized below.

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

EI Fragmentation of M⁺˙ (m/z 221.1)

Under EI conditions, ionization often occurs by removing a non-bonding electron from the nitrogen atom.[20]

-

Alpha (α)-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a dominant pathway for amines.[21] Loss of the largest substituent at the α-carbon is favored. In this case, cleavage within the ring adjacent to the nitrogen would lead to ring-opened fragments.

-

Benzylic Cleavage: Similar to ESI, the formation of the m/z 91 ion via benzylic cleavage is highly probable and often results in the base peak.[15][17]

-

Loss of Hydroxymethyl Radical (-•CH₂OH): The allylic alcohol can undergo cleavage, losing a •CH₂OH radical (31 Da) to form an ion at m/z 190.1 .

-

Loss of Water (-18 Da): Dehydration can also occur under EI conditions, yielding an M-18 peak at m/z 203.1 .[22][23]

The table below summarizes the key predicted ions for both techniques.

| Ionization | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity | Pathway |

| ESI | 222.1 ([M+H]⁺) | 91.05 | C₇H₇⁺ (Tropylium ion) | Benzylic Cleavage |

| ESI | 222.1 ([M+H]⁺) | 204.1 | H₂O | Dehydration |

| EI | 221.1 (M⁺˙) | 91.05 | C₇H₇⁺ (Tropylium ion) | Benzylic Cleavage |

| EI | 221.1 (M⁺˙) | 190.1 | •CH₂OH | α-Cleavage at Alcohol |

| EI | 221.1 (M⁺˙) | 203.1 | H₂O | Dehydration |

Experimental Protocols

The following protocols are provided as robust starting points. Optimization is essential for specific instrumentation and analytical goals.[4][24]

LC-ESI-MS/MS Analysis

This method is ideal for quantification and identification in complex matrices like biological fluids or reaction mixtures.

1. Sample Preparation:

- Dissolve the reference standard or sample in a suitable solvent (e.g., 50:50 Methanol:Water) to a concentration of 1-10 µg/mL.

- For complex matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample.

- Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

- Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Capillary Voltage: 3.5 - 4.5 kV.

- Source Temperature: 120-150 °C.

- Desolvation Temperature: 350-450 °C.

- Scan Mode: Full Scan (MS1) from m/z 50-500 to identify the [M+H]⁺ precursor.

- MS/MS Mode: Product Ion Scan of precursor m/z 222.1.

- Collision Energy (CE): Ramp CE from 10-40 eV to observe the full range of fragment ions. Optimize for key transitions if developing a Multiple Reaction Monitoring (MRM) assay.

GC-EI-MS Analysis

This method provides a highly specific fragmentation pattern for library creation and confirmation of identity for pure samples.

1. Sample Preparation:

- Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.

- (Optional but Recommended): Derivatize the sample using a silylating agent (e.g., BSTFA) to cap the polar -OH group, improving peak shape and volatility. This will increase the molecular weight by 72 Da per silyl group.

2. Gas Chromatography (GC) Conditions:

- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Inlet Temperature: 250 °C.

- Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.[13]

- Source Temperature: 230 °C.

- Scan Range: m/z 40-450.

Data Interpretation & Validation

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, utilize an Orbitrap or TOF mass analyzer to obtain accurate mass measurements. The measured mass of the precursor and fragment ions should be within 5 ppm of the theoretical calculated mass.

-

Isotopic Pattern: While not prominent for this molecule, always check for expected isotopic patterns, especially if chlorine or bromine were potential reactants.

-

System Suitability: Before analysis, inject a known standard to verify instrument performance, including retention time stability, peak shape, and signal intensity. This ensures the trustworthiness of the resulting data.

The overall analytical workflow can be visualized as a decision-making process.

References

- 1. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. LC-MS Method Development [intertek.com]

- 5. Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. gcms.labrulez.com [gcms.labrulez.com]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

- 18. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. thiele.ruc.dk [thiele.ruc.dk]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 23. m.youtube.com [m.youtube.com]

- 24. youtube.com [youtube.com]

A Multi-Modal Analytical Approach to the Structural Elucidation of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol

An In-Depth Technical Guide

Preamble: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery, fluorinated heterocyclic scaffolds are of paramount importance. The strategic introduction of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol (Molecular Formula: C₁₃H₁₆FNO, Molecular Weight: 221.27 g/mol ) compelling subjects of investigation.[1][2] However, their synthetic complexity, replete with stereocenters, unsaturation, and heteroatoms, necessitates a rigorous, multi-technique approach for unambiguous structural verification. A flawed or incomplete characterization can have cascading negative consequences on downstream research and development efforts.

This guide eschews a simplistic, linear checklist of analytical methods. Instead, it presents an integrated, causality-driven workflow. As a Senior Application Scientist, the philosophy is not merely to collect data, but to interrogate the molecule, using each analytical technique to pose specific questions and using the answers to inform the next step. We will detail the core analytical pillars—Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance, and X-Ray Crystallography—explaining not just the how but the critical why behind each experimental choice and its role in building a self-validating structural dossier.

The Elucidation Workflow: A Strategic Overview

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Rationale: Before delving into the intricacies of atomic arrangement, we must first confirm the fundamental molecular formula and assess the sample's purity. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase.[3][4] Its exceptional sensitivity and mass accuracy allow us to distinguish our target compound from potential impurities or degradation products, which is pivotal for ensuring the integrity of all subsequent analyses.[3]

Experimental Protocol (LC-HRMS):

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

-

Instrumentation: Utilize a Liquid Chromatography-Time-of-Flight (LC-TOF) mass spectrometer.

-

Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes. This step separates the main compound from any potential impurities.

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the tertiary amine is readily protonated.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolution of the TOF analyzer provides precise mass measurements essential for formula determination.

Data Presentation & Interpretation: The primary objective is to find the exact mass of the protonated molecule, [M+H]⁺. This experimental value is then compared against the theoretical mass calculated for the proposed formula, C₁₃H₁₆FNO.

| Parameter | Theoretical Value | Expected Experimental Value | Causality & Interpretation |

| Molecular Formula | C₁₃H₁₆FNO | - | Proposed based on synthesis. |

| Monoisotopic Mass | 221.12160 Da | - | The exact mass of the most abundant isotopes. |

| [M+H]⁺ (m/z) | 222.12943 | ~222.1294 ± 5 ppm | The observation of this ion with high mass accuracy (<5 ppm error) provides strong evidence for the elemental composition. ESI is a soft ionization technique, so this should be the base peak. |

| Key Fragments (m/z) | 130.0651 (Loss of Benzyl) | Variable | Fragmentation can confirm structural motifs. The benzylic C-N bond is labile and likely to cleave. |

| 91.0548 (Benzyl Cation) | Variable | A common fragment for N-benzyl compounds. |

Infrared (IR) Spectroscopy: A Rapid Functional Group Census

Expertise & Rationale: With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is an exceptionally rapid and non-destructive technique for this purpose. It provides a "fingerprint" of the molecule's covalent bonds. For our target, we are specifically looking for evidence of the hydroxyl (-OH) group, the aromatic ring, the alkene C=C bond, and the C-F bond.[5][6][7]

Experimental Protocol (FTIR-ATR):

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction on the resulting spectrum.

Data Presentation & Interpretation: The presence of characteristic absorption bands confirms the key functional components of the structure.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Interpretation |

| ~3350 | O-H Stretch (Alcohol) | Broad, Strong | The broadness is due to intermolecular hydrogen bonding, providing definitive evidence of the alcohol group.[8][9] |

| ~3030 | Aromatic C-H Stretch | Weak to Medium, Sharp | Confirms the presence of the benzyl group's aromatic ring.[7] |

| ~2950-2850 | Aliphatic C-H Stretch | Medium to Strong, Sharp | Indicates the sp³ hybridized carbons of the tetrahydropyridine ring and benzyl CH₂. |

| ~1650 | C=C Stretch (Alkene) | Weak to Medium | Characteristic of the double bond within the tetrahydropyridine ring. |

| ~1450-1600 | Aromatic C=C Bending | Series of Medium Bands | Further confirms the aromatic ring. |

| ~1150-1250 | C-F Stretch | Strong | This is a critical peak, confirming the presence of the fluorine atom. Its exact position can be influenced by the surrounding structure.[10] |

| ~1050 | C-O Stretch (Primary Alcohol) | Strong | The strong intensity is characteristic of the C-O single bond stretch in the CH₂OH moiety.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Atomic Jigsaw

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[11][12] It allows us to map the carbon-hydrogen framework, determine the chemical environment of each atom, and establish through-bond relationships. For a molecule with the complexity of this compound, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is not just beneficial, but essential for unambiguous assignment.[13]

Experimental Protocol (NMR):

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ can be useful for observing the exchangeable -OH proton.

-

1D ¹H NMR: Acquire a standard proton spectrum. This provides information on the number of distinct proton environments and their neighboring atoms through spin-spin coupling.

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments.

-

1D ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is a simple and direct way to confirm the fluorine's chemical environment.[14][15]

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds), helping to trace out spin systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are separated by 2-3 bonds, allowing us to connect the different spin systems and piece together the entire molecular skeleton.

Caption: A systematic NMR strategy for structure elucidation.

Predicted NMR Data & Interpretation: Note: Chemical shifts (δ) are predicted and may vary based on solvent and other conditions.

Table: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Interpretation |

|---|---|---|---|---|

| Ar-H (5H) | 7.2-7.4 | m | - | Protons of the benzyl aromatic ring. |

| H-3 (1H) | 4.8-5.0 | dm | J(H,F) ≈ 48 | The proton on the carbon bearing the fluorine will be a doublet of multiplets due to large geminal H-F coupling and smaller vicinal H-H couplings. |

| -CH₂-Ph (2H) | 3.6-3.8 | s | - | The benzylic protons, likely a singlet. |

| -CH₂OH (2H) | 4.1-4.3 | s | - | Protons of the hydroxymethyl group. |

| H-2, H-5, H-6 | 2.5-3.5 | m | - | The remaining protons on the tetrahydropyridine ring will be in a complex, overlapping region. 2D NMR is required to assign these. |

| -OH (1H) | 1.5-2.5 | br s | - | The alcohol proton is exchangeable and often appears as a broad singlet. |

Table: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F) | Interpretation |

|---|---|---|---|

| Ar-C (Quaternary) | ~138 | s | The carbon of the benzyl ring attached to the CH₂ group. |

| Ar-CH (x3) | ~127-129 | s | Aromatic carbons of the benzyl group. |

| C-4 (Alkene) | ~135 | s | The sp² carbon bearing the CH₂OH group. |

| C-3 (Alkene) | ~145 | d (¹J ≈ 240 Hz) | The sp² carbon bearing the fluorine atom will show a very large one-bond C-F coupling constant. This is a key diagnostic signal. |

| -CH₂-Ph | ~62 | s | Benzylic carbon. |

| -CH₂OH | ~60 | s | Carbon of the hydroxymethyl group. |

| C-2, C-5, C-6 | ~45-55 | d (J ≈ 20-25 Hz) or s | The sp³ carbons of the ring. C-2 and C-5 may show smaller two- and three-bond C-F coupling. |

Single-Crystal X-ray Crystallography: The Definitive Answer

Expertise & Rationale: While the combination of MS and NMR provides a powerful argument for the 2D structure, it cannot definitively establish the three-dimensional arrangement of atoms, including bond angles, bond lengths, and absolute stereochemistry (if the molecule is chiral and enantiomerically pure). Single-crystal X-ray crystallography is the gold standard method for providing this unambiguous 3D structural proof.[16][17][18] Obtaining a suitable crystal is often the rate-limiting step, but the resulting data is unparalleled in its detail and certainty.[19]

Experimental Protocol (X-ray Crystallography):

-

Crystal Growth: This is the most critical and often challenging step. The goal is to grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).

-

Technique: Slow evaporation of a solvent in which the compound is moderately soluble (e.g., ethanol, ethyl acetate/hexane mixture) is a common starting point.

-

Rationale: Slow, controlled solvent removal allows molecules to pack in an ordered, crystalline lattice rather than crashing out as an amorphous powder.

-

-

Data Collection: Mount a suitable crystal on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density peaks, and the model is refined to best fit the experimental data.

-

Absolute Configuration (if applicable): For chiral, enantiopure compounds, anomalous dispersion effects, particularly with the presence of atoms heavier than carbon (like F and O), can be used to determine the absolute stereochemistry, often expressed via the Flack parameter.[20]

Data Presentation & Interpretation: The output of a successful X-ray experiment is a 3D model of the molecule showing the precise location of every atom. This data would confirm:

-

Connectivity: Verifies the structure determined by NMR.

-

Geometry: Confirms the double bond is at the C3-C4 position.

-

Stereochemistry: If the synthesis yields a specific stereoisomer, its relative and absolute configuration can be determined.

-

Conformation: Reveals the preferred solid-state conformation of the tetrahydropyridine ring.

Conclusion: A Self-Validating Structural Dossier

The structure elucidation of this compound is not achieved by a single technique but by the logical synthesis of data from a complementary suite of analytical methods.

-

Mass Spectrometry establishes the elemental formula.

-

Infrared Spectroscopy confirms the presence of key functional groups.

-

NMR Spectroscopy , through a combination of 1D and 2D experiments, pieces together the atomic framework and provides the 2D structure.

-

X-ray Crystallography offers the final, unambiguous confirmation of the 3D structure.

References

- 1. This compound,(CAS# 895578-02-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. longdom.org [longdom.org]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. purechemistry.org [purechemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]